molecular formula C11H12O4 B1353991 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid CAS No. 193885-36-8

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid

Cat. No. B1353991
Key on ui cas rn: 193885-36-8
M. Wt: 208.21 g/mol
InChI Key: REEHPTZXDPTHNZ-UHFFFAOYSA-N
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Patent
US08084484B2

Procedure details

To the flask was added THF/H2O (1:1, 4 mL) followed by Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)propanoate (133 mg, 0.563 mmol) and NaOH (30 mg, 0.750 mmol) at room temperature. The reaction mixture was stirred for 16 hrs at room temperature. The mixture was diluted with H2O (20 mL) and acidified with acetic acid (4 mL, pH=4) then extracted with CH2Cl2. The organic layer was dried over MgSO4, filtered, and concentrated in vacuo.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)propanoate
Quantity
133 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1COCC1.O.[O:7]1[CH2:12][CH2:11][O:10][C:9]2[CH:13]=[CH:14][C:15]([CH:17]([CH3:23])[C:18]([O:20]CC)=[O:19])=[CH:16][C:8]1=2.[OH-].[Na+].C(O)(=O)C>O>[O:7]1[CH2:12][CH2:11][O:10][C:9]2[CH:13]=[CH:14][C:15]([CH:17]([CH3:23])[C:18]([OH:20])=[O:19])=[CH:16][C:8]1=2 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
C1CCOC1.O
Step Two
Name
Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)propanoate
Quantity
133 mg
Type
reactant
Smiles
O1C2=C(OCC1)C=CC(=C2)C(C(=O)OCC)C
Name
Quantity
30 mg
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 16 hrs at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
then extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
O1C2=C(OCC1)C=CC(=C2)C(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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